Dihydroergostin
Overview
Description
Dihydroergostin is used to treat migraine headaches . It is not an ordinary pain reliever and will not relieve pain other than from migraine headaches . This medicine is available only with your doctor’s prescription .
Synthesis Analysis
Dihydroergotamine was one of the first “synthetic drugs” developed in the 20th century for treating migraine . It is effective and recommended for acute migraine treatment . Since oral DHE is extensively metabolized, it must be given by a non-oral route .Molecular Structure Analysis
The molecular formula of Dihydroergostin is C34H39N5O5 . Its molecular weight is 597.7 g/mol . The IUPAC name is (6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-4-ethyl-2-hydroxy-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide .Scientific Research Applications
Antioxidative and Anti-inflammatory Effects
Dihydroergostin demonstrates significant antioxidative and anti-inflammatory activities. Research indicates that it can scavenge Reactive Oxygen Species (ROS), thereby protecting against oxidative stress. This property makes it beneficial in addressing various health concerns related to oxidative stress and inflammation, contributing to its potential therapeutic applications (Li et al., 2017).
Vascular Effects
Studies have explored dihydroergostin's impact on the vascular system, particularly its vasoconstriction effect on the capacitance vessels in the lower limbs. This attribute may be useful in treating vasomotor disturbances of the capacitance vessels, suggesting its relevance in circulatory health (Ulrich & Siggaard-Andersen, 1971).
Metabolic Regulation
Dihydroergostin plays a role in regulating metabolism, particularly in the context of metabolic diseases like diabetes mellitus, atherosclerosis, nonalcoholic fatty liver disease, and osteoporosis. It acts as a potential agent in the treatment of these diseases, suggesting its multifaceted role in metabolic health (Tong et al., 2019).
Therapeutic Potential in
Brain Diseases and NeuroprotectionDihydroergostin has shown potential in treating various brain diseases and providing neuroprotection. Its ability to inhibit processes like ferroptosis and modulate signaling pathways, such as the SPHK1/mTOR pathway, makes it a candidate for treating cerebral ischemia-reperfusion injury. This suggests its applicability in addressing neurodegenerative conditions and brain injuries (Xie et al., 2022).
Enhancing Physical Performance
Research has demonstrated that dihydroergostin can improve physical performance under simulated high-altitude conditions by protecting mitochondrial biogenesis and modulating mitochondrial dynamics in skeletal muscle cells. This finding is significant for athletes or individuals exposed to high-altitude environments (Zou et al., 2014).
Cardiovascular Health
Dihydroergostin has shown effectiveness in reducing atherosclerosis, a major cardiovascular disease, by improving lipid profiles, reducing inflammation, and exerting antioxidative effects. This points to its potential in preventing and treating cardiovascular diseases (Liu et al., 2017).
Impact on Glucose Homeostasis
Studies have highlighted dihydroergostin's protective effect on glucose homeostasis by enhancing insulin sensitivity. This suggests its potential as a therapeutic agent in the treatment of type 2 diabetes and insulin resistance, as well as for managing hepatic steatosis (Le et al., 2016).
Safety And Hazards
Dihydroergostin can be harmful in contact with skin and if inhaled . It is recommended to wear protective gloves, clothing, and eye protection when handling this substance . If inhaled or in contact with skin, it is advised to move the victim into fresh air and wash the affected area with plenty of water .
properties
IUPAC Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-4-ethyl-2-hydroxy-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39N5O5/c1-3-33(36-30(40)22-16-24-23-11-7-12-25-29(23)21(18-35-25)17-26(24)37(2)19-22)32(42)39-27(15-20-9-5-4-6-10-20)31(41)38-14-8-13-28(38)34(39,43)44-33/h4-7,9-12,18,22,24,26-28,35,43H,3,8,13-17,19H2,1-2H3,(H,36,40)/t22-,24-,26-,27+,28+,33-,34+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWHWFLWRXBPGX-UHFAATNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70957491 | |
Record name | N-(5-Benzyl-2-ethyl-10b-hydroxy-3,6-dioxooctahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-6-methylergoline-8-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70957491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydroergostin | |
CAS RN |
3609-19-6 | |
Record name | Dihydroergostin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003609196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(5-Benzyl-2-ethyl-10b-hydroxy-3,6-dioxooctahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-6-methylergoline-8-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70957491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3609-19-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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